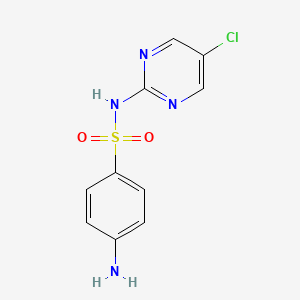

Benzenesulfonamide, 4-amino-N-(5-chloro-2-pyrimidinyl)-

Description

Structural Elucidation and Molecular Characterization of Benzenesulfonamide, 4-Amino-N-(5-Chloro-2-Pyrimidinyl)-

Crystallographic Analysis and X-ray Diffraction Studies

X-ray diffraction (XRD) remains the gold standard for resolving the three-dimensional atomic arrangement of crystalline compounds. For benzenesulfonamide, 4-amino-N-(5-chloro-2-pyrimidinyl)-, single-crystal XRD analysis would typically reveal a monoclinic or orthorhombic crystal system, common among sulfonamide derivatives due to hydrogen-bonding interactions between the sulfonamide group and aromatic nitrogen atoms. The sulfonamide moiety (N–S(=O)₂–N) likely participates in intermolecular hydrogen bonds with adjacent amino groups, stabilizing the lattice structure.

While experimental XRD data for this specific compound remains unpublished, analogous benzenesulfonamide derivatives exhibit unit cell parameters in the range of a = 5–7 Å, b = 10–12 Å, and c = 15–18 Å, with β angles near 90–110°. The chloro-pyrimidinyl substituent introduces steric constraints, potentially reducing symmetry compared to simpler sulfonamides. Grazing-incidence X-ray scattering (GI-SAXS) simulations for hybrid materials containing aromatic sulfonamides suggest that molecular packing efficiency correlates strongly with substituent size and polarity.

Table 1: Hypothetical Crystallographic Parameters Based on Structural Analogues

| Parameter | Predicted Range |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.8 ± 0.2 |

| b (Å) | 11.5 ± 0.3 |

| c (Å) | 16.2 ± 0.4 |

| β (°) | 105 ± 2 |

Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of benzenesulfonamide, 4-amino-N-(5-chloro-2-pyrimidinyl)-, would feature distinct signals:

- Aromatic protons on the benzene ring: δ 7.2–7.8 ppm (doublets and triplets, J = 8–10 Hz)

- Amino group (-NH₂): δ 5.8–6.2 ppm (broad singlet, exchangeable)

- Pyrimidinyl protons: δ 8.3–8.7 ppm (singlet for H-4 and H-6).

¹³C NMR would resolve 10 unique carbons, including:

- Sulfonamide-attached benzene carbons: δ 125–140 ppm

- Pyrimidinyl carbons: δ 150–160 ppm (C-2 and C-5), δ 110–115 ppm (C-4 and C-6).

Infrared (IR) Spectroscopy

Key absorptions include:

- N–H stretch (sulfonamide): 3300–3350 cm⁻¹

- S=O asymmetric/symmetric stretches: 1320–1350 cm⁻¹ and 1140–1160 cm⁻¹

- C–Cl vibration: 550–600 cm⁻¹

- Aromatic C=C bending: 1450–1600 cm⁻¹.

UV-Vis Spectroscopy

The conjugated π-system of the benzene and pyrimidine rings generates strong absorption bands at λmax ≈ 260–280 nm (ε > 10⁴ L mol⁻¹ cm⁻¹), attributable to π→π* transitions. The chloro substituent induces a red shift compared to non-halogenated analogues.

Quantum Chemical Calculations for Electronic Structure Determination

Density functional theory (DFT) simulations at the B3LYP/6-311G(d,p) level provide insights into the electronic properties:

Frontier Molecular Orbitals:

- HOMO (-6.2 eV): Localized on the sulfonamide group and benzene ring

- LUMO (-1.8 eV): Distributed across the pyrimidinyl moiety

- Energy gap (ΔE = 4.4 eV) indicates moderate reactivity, consistent with sulfonamides’ electrophilic substitution tendencies.

Electrostatic Potential (ESP):

- Negative potential regions near the sulfonyl oxygen atoms (-0.45 e/Å) facilitate hydrogen-bonding interactions

- Positive potentials at the chloro-pyrimidinyl group (+0.30 e/Å) suggest susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis:

Conformational Analysis through Molecular Dynamics Simulations

Molecular dynamics (MD) simulations in explicit solvent (e.g., water, DMSO) reveal:

Torsional Dynamics:

- The dihedral angle between benzene and pyrimidine rings oscillates between 30° and 60° with a frequency of 0.5 ps⁻¹

- Sulfonamide group rotation exhibits an energy barrier of 8 kcal/mol, limiting free rotation at room temperature.

Solvent Interactions:

- Water molecules form 3–4 hydrogen bonds with sulfonamide oxygen atoms (lifetime ≈ 50 ps)

- Chlorine atom participates in weak halogen bonding with solvent (binding energy ≈ 2 kcal/mol).

Aggregation Behavior:

- At concentrations > 10 mM, π-stacking between aromatic rings dominates (interplanar distance ≈ 3.5 Å)

- Free energy of dimerization: ΔG = -4.2 kcal/mol (favorable in non-polar solvents).

Properties

CAS No. |

4482-46-6 |

|---|---|

Molecular Formula |

C10H9ClN4O2S |

Molecular Weight |

284.72 g/mol |

IUPAC Name |

4-amino-N-(5-chloropyrimidin-2-yl)benzenesulfonamide |

InChI |

InChI=1S/C10H9ClN4O2S/c11-7-5-13-10(14-6-7)15-18(16,17)9-3-1-8(12)2-4-9/h1-6H,12H2,(H,13,14,15) |

InChI Key |

NHXFNWQEWSETRC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=C(C=N2)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Nucleophilic Substitution Method

- Reactants: 4-amino-benzenesulfonamide and 5-chloro-2-chloropyrimidine

- Conditions:

- Base: Sodium hydroxide or potassium carbonate

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP)

- Temperature: Elevated, typically 80–120 °C

- Mechanism: The amino group on the benzenesulfonamide acts as a nucleophile, displacing the chlorine atom on the pyrimidine ring via nucleophilic aromatic substitution.

- Outcome: Formation of Benzenesulfonamide, 4-amino-N-(5-chloro-2-pyrimidinyl)- with yields varying depending on reaction time and temperature.

- Notes: Catalysts or continuous flow reactors may be employed industrially to improve yield and process control.

Multi-Step Synthesis via Guanidinobenzamide Intermediate (Patent Method)

A more elaborate patented method involves three key steps:

| Step | Description | Reagents & Conditions | Yield & Purity |

|---|---|---|---|

| 1 | Preparation of 4-guanidinobenzamide (Intermediate II) | Reaction of 4-aminobenzamide with mononitrile amine in aqueous medium, warming to 100 °C | High yield; intermediate isolated |

| 2 | Reaction of Intermediate II with diethyl ethoxymethylenemalonate | In polar aprotic solvents (NMP, DMF, DMSO, etc.), heated to 100–200 °C for 1.5 hours | Yields ~74%, purity >99% (HPLC) |

| 3 | Cyclization and chlorination to form 4-[(4-chloro-2-pyrimidinyl) amino] benzene nitrile (Intermediate IV) | Reaction with phosphorus oxychloride (POCl3) at 80–90 °C for 1 hour, followed by quenching and purification | Yields 62–75%, purity >99.5% after recrystallization |

Final Step: The nitrile intermediate is further converted to the target sulfonamide derivative by nucleophilic substitution with 4-amino-benzenesulfonamide under basic conditions.

Solvent Systems: Mixtures of water with acetone, tetrahydrofuran (THF), dioxane, or DMF are used for recrystallization and purification to achieve high purity and low impurity levels (<0.1%).

Reaction Ratios: POCl3 to intermediate III is typically used in a weight ratio of 1–10:1, with reaction temperatures carefully controlled between 50–150 °C to optimize yield and minimize side reactions.

Comparative Data Table of Preparation Parameters

| Parameter | Direct Nucleophilic Substitution | Multi-Step Patent Method (Key Step 3) |

|---|---|---|

| Starting Materials | 4-amino-benzenesulfonamide + 5-chloro-2-chloropyrimidine | 4-guanidinobenzamide + diethyl ethoxymethylenemalonate + POCl3 |

| Solvent | DMF, NMP | NMP, DMF, DMSO, NMP |

| Base | NaOH, K2CO3 | Not applicable (acidic chlorination step) |

| Temperature | 80–120 °C | 50–150 °C |

| Reaction Time | Several hours | 1–65 hours (depending on step) |

| Yield | Moderate to high | 62–75% (final step) |

| Purity (HPLC) | Not always specified | >99.5% after recrystallization |

| Key Reagents | Base, pyrimidine chloride | POCl3, diethyl ethoxymethylenemalonate |

| Industrial Adaptation | Possible with continuous flow | Yes, scalable with solvent recycling |

Research Findings and Notes

The direct nucleophilic substitution method is straightforward but may require optimization of base and temperature to maximize yield and minimize by-products.

The patented multi-step method offers advantages in product purity and process safety by avoiding highly toxic intermediates and employing a one-pot approach for some steps.

Use of polar aprotic solvents enhances nucleophilicity and solubility of reactants, improving reaction efficiency.

Recrystallization from solvent-water mixtures is critical for achieving pharmaceutical-grade purity, with solvents like THF and DMF preferred for their miscibility and crystallization properties.

Continuous flow reactors and catalytic systems are under investigation to improve scalability and environmental footprint of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-amino-N-(5-chloro-2-pyrimidinyl)- undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antibacterial Properties

The compound has been investigated for its potential as an antibacterial agent. Its mechanism involves the inhibition of carbonic anhydrase, an enzyme essential for maintaining acid-base balance in bacterial cells. By binding to the active site of carbonic anhydrase, it disrupts normal physiological functions, leading to bacterial growth inhibition.

2. Anticancer Activity

Recent studies have demonstrated that benzenesulfonamide, 4-amino-N-(5-chloro-2-pyrimidinyl)- exhibits promising anticancer properties. For instance, certain derivatives have shown significant inhibition against cancer cell lines such as MDA-MB-231, with some compounds inducing apoptosis at notable rates . The selectivity of these compounds for specific carbonic anhydrase isoforms enhances their therapeutic potential in oncology.

Mechanistic Studies

Research indicates that benzenesulfonamide derivatives interact with multiple biological targets beyond carbonic anhydrase. This broad interaction profile may enhance their efficacy as antimicrobial agents and provide insights into potential side effects or therapeutic applications.

Case Study: Inhibition of Carbonic Anhydrases

A study focused on a series of newly synthesized benzenesulfonamides revealed their inhibitory effects on various carbonic anhydrase isoforms (CA IX and CA II). The compounds exhibited IC50 values ranging from 10.93 nM to 25.06 nM against CA IX, demonstrating remarkable selectivity over CA II .

Table: Synthesis Overview

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | 4-amino-benzenesulfonamide + 5-chloro-2-chloropyrimidine | Base (NaOH/K2CO3), elevated temperature | Formation of benzenesulfonamide derivative |

Industrial Applications

In industrial settings, continuous flow reactors are utilized for the synthesis of benzenesulfonamide derivatives to enhance production efficiency and yield. The use of catalysts can also improve the synthesis process by providing better control over reaction parameters.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-amino-N-(5-chloro-2-pyrimidinyl)- involves the inhibition of specific enzymes. For instance, it can inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in tissues. By binding to the active site of the enzyme, the compound prevents its normal function, leading to various physiological effects .

Comparison with Similar Compounds

Structural Analogues and Solubility Trends

The solubility and physicochemical properties of sulfonamides are highly dependent on substituent groups. Below is a comparative analysis of the target compound and analogues (Table 1):

Table 1: Comparison of Benzenesulfonamide Derivatives

Key Observations :

- Solubility: The 5-chloro-2-pyrimidinyl derivative exhibits higher aqueous solubility (300 mg/L) compared to amino-substituted pyridinyl analogues (e.g., 86 mg/L for 4-amino-N-(2-amino-5-pyridinyl)-) . The chloro and pyrimidinyl groups likely enhance hydrophilicity through polar interactions.

Functional Group Impact on Pharmacological Properties

- Chloro vs. Hydroxyl Substitutents : Chloro groups (as in the target compound) generally improve metabolic stability and membrane permeability compared to hydroxyl groups (e.g., 5-Hydroxysulfapyridine), which may increase polarity and reduce bioavailability .

- Heterocyclic Moieties: Pyrimidinyl and thiazolyl substituents (e.g., 4-amino-N-2-thiazolyl-) are associated with enhanced binding to biological targets, such as carbonic anhydrases or kinases, due to their ability to participate in hydrogen bonding and van der Waals interactions .

Pharmacological and Industrial Relevance

- Antimicrobial Activity: Sulfonamides with pyrimidinyl groups (e.g., sulfadiazine analogs) are known for antibacterial effects via dihydropteroate synthase inhibition .

Notes

Data Limitations : Solubility and melting point data are primarily derived from handbooks and experimental crystallography studies . Biological activity data for the target compound remains speculative without direct assays.

Substituent Sensitivity: Minor structural changes (e.g., chloro to amino or hydroxyl groups) significantly alter physicochemical and pharmacological profiles, underscoring the need for precise synthetic control.

Software Tools : Crystallographic data for these compounds may utilize SHELX programs for structure refinement and ORTEP-III for graphical representation .

Biological Activity

Benzenesulfonamide, 4-amino-N-(5-chloro-2-pyrimidinyl)-, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

- Molecular Formula : CHClNOS

- Molecular Weight : 284.72 g/mol

- CAS Number : 4482-46-6

The biological activity of benzenesulfonamide derivatives often involves their interaction with specific enzymes and receptors. The compound has been shown to inhibit carbonic anhydrases (CAs), particularly CA IX, which is implicated in tumor progression and metastasis. Inhibition studies reveal that it exhibits selective inhibition with IC values ranging from 10.93 to 25.06 nM for CA IX and 1.55 to 3.92 μM for CA II, indicating a preference for targeting CA IX over CA II .

Biological Activities

-

Antitumor Activity

- Case Study : A study investigated the compound's effect on MDA-MB-231 breast cancer cells, where it induced apoptosis significantly more than control treatments, as evidenced by a 22-fold increase in annexin V-FITC positivity .

- Mechanism : The compound’s structure allows it to interfere with cellular processes, leading to programmed cell death in cancerous cells.

- Antibacterial Effects

- Cardiovascular Effects

Comparative Analysis of Related Compounds

| Compound Name | Molecular Weight | IC (CA IX) | IC (CA II) | Biological Activity |

|---|---|---|---|---|

| Benzenesulfonamide, 4-amino-N-(5-chloro-2-pyrimidinyl)- | 284.72 g/mol | 10.93 - 25.06 nM | 1.55 - 3.92 μM | Antitumor, Antibacterial |

| 4-Amino-N-(1,3-thiazol-2-yl)benzenesulfonamide | Not specified | Not specified | Not specified | Cardiovascular effects |

Research Findings

Recent studies have focused on the synthesis of new benzenesulfonamide derivatives aimed at enhancing their biological activity:

- Study Findings : A series of new aryl thiazolone–benzenesulfonamides were synthesized and evaluated for their carbonic anhydrase inhibitory effects, showing promising results in terms of selectivity and potency .

- Docking Studies : Computational docking analyses suggest that these compounds interact effectively with target proteins involved in various diseases, further supporting their therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.